2-(2-Fluoro-3-methoxyphenyl)propanoic acid

Catalog No.
S13818439
CAS No.
M.F
C10H11FO3
M. Wt
198.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Fluoro-3-methoxyphenyl)propanoic acid

Product Name

2-(2-Fluoro-3-methoxyphenyl)propanoic acid

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)propanoic acid

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

InChI

InChI=1S/C10H11FO3/c1-6(10(12)13)7-4-3-5-8(14-2)9(7)11/h3-6H,1-2H3,(H,12,13)

InChI Key

FJNIRNAJCLGBMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)OC)F)C(=O)O

2-(2-Fluoro-3-methoxyphenyl)propanoic acid is an organic compound characterized by its unique molecular structure, which includes a propanoic acid backbone and a substituted phenyl ring. The presence of a fluorine atom and a methoxy group on the phenyl ring contributes to its distinct chemical properties. Its molecular formula is C10H11F O3, and it is classified as a derivative of propanoic acid. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

Typical for carboxylic acids and aromatic compounds:

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxylic acid group may be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

These reactions allow for the modification of the compound, potentially leading to derivatives with altered biological activities or physical properties.

The biological activity of 2-(2-Fluoro-3-methoxyphenyl)propanoic acid is primarily linked to its interaction with specific molecular targets involved in inflammatory pathways. It may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators, making it a candidate for therapeutic applications in conditions characterized by inflammation. Further studies are required to elucidate its precise mechanism of action and potential therapeutic uses.

The synthesis of 2-(2-Fluoro-3-methoxyphenyl)propanoic acid typically involves several key steps:

  • Starting Material: The synthesis begins with 2-fluoro-3-methoxybenzene.
  • Grignard Reaction: This aromatic compound undergoes a Grignard reaction with ethyl magnesium bromide to form an intermediate phenylpropanoic acid.
  • Hydrolysis: The intermediate product is then hydrolyzed to yield 2-(2-Fluoro-3-methoxyphenyl)propanoic acid.

Industrial production may utilize similar synthetic routes but optimized for larger scale synthesis, incorporating catalysts and solvents to enhance yield and purity.

2-(2-Fluoro-3-methoxyphenyl)propanoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory properties, it may be explored for use in developing medications for inflammatory diseases.
  • Chemical Research: Its unique structure makes it a valuable compound for studying structure-activity relationships in drug design.

Further research is necessary to fully explore its applications in these areas.

Interaction studies are crucial for understanding how 2-(2-Fluoro-3-methoxyphenyl)propanoic acid behaves in biological systems. These studies typically focus on:

  • Receptor Binding: Investigating how the compound interacts with specific receptors involved in inflammatory responses.
  • Enzyme Inhibition: Assessing its ability to inhibit enzymes that play roles in inflammation.

Such studies provide insights into the pharmacological potential of the compound and guide future therapeutic developments.

Several compounds share structural similarities with 2-(2-Fluoro-3-methoxyphenyl)propanoic acid, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
3-(4-Hydroxy-3-methoxyphenyl)propanoic acidC10H12O4Known for strong anti-inflammatory properties
3-(Trifluoromethyl)phenylboronic acidC7H6F3O2Used as a building block in organic synthesis
2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acidC10H12FNO3Contains an amino group, influencing biological activity
2-Fluoro-2-(3-methoxyphenyl)propanoic acidC10H11F O3Similar fluorinated structure but different substitution pattern

The uniqueness of 2-(2-Fluoro-3-methoxyphenyl)propanoic acid lies in its combination of both fluorine and methoxy substituents on the aromatic ring, which may impart distinct pharmacological properties compared to its analogs. This combination potentially enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

198.06922237 g/mol

Monoisotopic Mass

198.06922237 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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